molecular formula C9H14N2NaO14P3 B8128030 P-P-P-dUrd.Na+

P-P-P-dUrd.Na+

Cat. No.: B8128030
M. Wt: 490.12 g/mol
InChI Key: WQUNVOGLTOFDPT-OERIEOFYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

P-P-P-dUrd.Na + (sodium triphosphate deoxyuridine) is a synthetic nucleoside triphosphate analog characterized by a deoxyuridine core linked to three phosphate groups and a sodium counterion . Its structure follows IUPAC nomenclature rules, with the sodium ion stabilizing the negatively charged triphosphate moiety. This compound is typically utilized in biochemical research, particularly in studies involving DNA polymerases or viral replication mechanisms, where modified nucleotides are employed to probe enzymatic specificity or inhibit replication .

Synthesis and characterization of P-P-P-dUrd.Na + adhere to rigorous standards:

  • Stereochemical purity: Confirmed via $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectroscopy, with coupling constants and multiplet structures documented to 0.01 ppm and 0.1 ppm precision, respectively .
  • Elemental analysis: Validates stoichiometry within ±0.4% accuracy, ensuring the absence of residual solvents or byproducts .
  • Mass spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., C$9$H${14}$N$2$O${13}$P$_3$Na) and distinguishes it from analogs .

Properties

IUPAC Name

sodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3.Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUNVOGLTOFDPT-OERIEOFYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2NaO14P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Critical Research Findings

Enzymatic selectivity : P-P-P-dUrd.Na + is preferentially incorporated by mitochondrial DNA polymerase γ (20% efficiency vs. dTTP), suggesting utility in studying mitochondrial disorders .

Stability in serum : Half-life of 6 hours (vs. 2 hours for acyclovir triphosphate), attributed to sodium-mediated resistance to phosphatases .

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